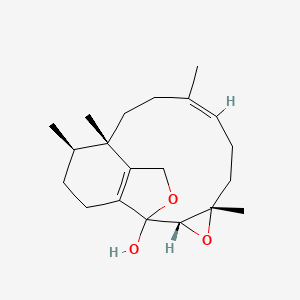

Phomactin G

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H30O3 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol |

InChI |

InChI=1S/C20H30O3/c1-13-6-5-10-19(4)17(23-19)20(21)15-8-7-14(2)18(3,11-9-13)16(15)12-22-20/h6,14,17,21H,5,7-12H2,1-4H3/b13-6-/t14-,17+,18+,19+,20?/m1/s1 |

Clave InChI |

OGWUAOXLICPHRC-MNBZXKMOSA-N |

SMILES isomérico |

C[C@@H]1CCC2=C3[C@]1(CC/C(=C\CC[C@]4([C@@H](C2(OC3)O)O4)C)/C)C |

SMILES canónico |

CC1CCC2=C3C1(CCC(=CCCC4(C(C2(OC3)O)O4)C)C)C |

Sinónimos |

phomactin G |

Origen del producto |

United States |

Isolation and Dereplication Methodologies of Phomactin G

Discovery and Original Isolation from Fungal Sources

Phomactin G, a member of the phomactin family of diterpenoids, was first introduced to the scientific community as a novel platelet-activating factor (PAF) antagonist. nih.gov Its journey from a natural source to a purified compound began with its isolation from the fermentation broth of the marine fungus Phoma sp. (SANK 11486). nih.govacs.org This fungus was found living as a parasite on the shell of the crab Chionoecetes opilio, collected off the coast of the Fukui Prefecture in Japan. nih.govacs.org

The initial discovery of the phomactin class, with Phomactin A as the flagship molecule, spurred further investigation into the secondary metabolites of this particular Phoma species. nih.gov This led to the subsequent isolation and identification of several other congeners, including this compound. nih.govnih.gov The isolation process typically involves culturing the fungus on a suitable medium, followed by extraction of the culture filtrate and subsequent chromatographic purification to yield the individual phomactin compounds. nih.govuni-frankfurt.de

Over the years, other fungal sources have also been identified as producers of phomactins. For instance, new phomactin terpenoids were isolated from the fungus Biatriospora sp. CBMAI 1333. nih.gov An unidentified marine-derived fungus, found on the surface of the brown alga Ishige okamurae, was also found to produce phomactin derivatives. nih.gov These discoveries highlight the diverse fungal origins of this complex class of natural products. frontiersin.orgresearchgate.net

Advanced Spectroscopic Techniques for Structure Elucidation of this compound

The intricate molecular architecture of this compound necessitated the use of advanced spectroscopic techniques for its complete structural elucidation. Following its isolation, a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, was employed to piece together its complex framework. nih.govresearchgate.net These NMR methods provide detailed information about the chemical environment of each atom within the molecule, allowing for the determination of its connectivity and stereochemistry. d-nb.info

High-resolution mass spectrometry (HRMS) was also a critical tool, providing the precise molecular formula of this compound. nih.gov Infrared (IR) spectroscopy offered insights into the functional groups present in the molecule. researchgate.netnih.gov In some cases for related phomactin compounds, the absolute configuration was unambiguously determined through single-crystal X-ray diffraction analysis of a suitable derivative, such as a para-bromobenzoate ester. nih.gov This powerful technique provides a definitive three-dimensional map of the molecule. researchgate.net The collective data from these spectroscopic methods were essential in confirming the unique bicyclo[9.3.1]pentadecane core and the specific arrangement of functional groups that characterize this compound. nih.govnih.gov

Identification of this compound Congeners and Related Metabolites

This compound belongs to a larger family of structurally related diterpenoids known as the phomactins. nih.gov Since the initial discovery of Phomactin A, numerous other congeners have been isolated and identified from various fungal sources. nih.govnih.gov These related metabolites often share the characteristic bicyclo[9.3.1]pentadecane core but differ in their oxidation patterns and the nature of their substituents. nih.govnih.gov

Some of the notable congeners isolated alongside or in separate studies from this compound include:

Phomactin A : The first member of the class to be discovered. nih.gov

Phomactins B, B1, and B2 : Also isolated from the same Phoma species. nih.govmdpi.com

Phomactins C and D : Further congeners from the original fungal source. nih.govmdpi.com

Phomactins E and F : Discovered in subsequent investigations of Phoma sp. nih.govmdpi.com

Phomactins H, I, J, K, L, M, N, O, and P : Isolated from an unidentified marine-derived fungus. researchgate.net

Phomactins Q, R, S, T, U, and V : Obtained from the fungus Biatriospora sp. nih.govnpatlas.org

Sch 49027 : Another related metabolite produced by Phoma sp. nih.gov

The identification of this diverse array of congeners has been crucial for understanding the biosynthetic pathways of phomactins and for exploring structure-activity relationships within this class of compounds. researchgate.netacs.org The subtle structural variations among these molecules have provided valuable insights for synthetic chemists aiming to construct these complex natural products. escholarship.orgresearchgate.net

Biosynthetic Pathways of Phomactin G

Diterpenoid Precursors and Early Stages of Phomactin Biosynthesis

The journey to Phomactin G begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGDP). nih.gov The biosynthesis of phomactins is initiated by the cyclization of GGDP, a process that sets the stage for the formation of the characteristic bicyclo[9.3.1]pentadecane core found in this family of natural products. nih.govnih.gov Isotope labeling studies, particularly those using 13C-labeled acetate, have been instrumental in confirming that phomactatriene is a key intermediate in the biosynthetic pathway originating from GGDP. nih.gov

The initial cyclization of GGDP is a critical step, leading to the formation of the foundational carbon skeleton of the phomactins. This intricate process is catalyzed by a specific class of enzymes known as diterpene cyclases. Research has shown that the phomactin gene cluster contains the necessary enzymatic machinery to carry out this transformation. researchgate.netnih.gov The early stages of biosynthesis are characterized by the formation of this complex carbocyclic framework, which then undergoes a series of oxidative modifications to yield the diverse array of phomactin structures, including this compound. researchgate.netnih.govresearchgate.net

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound from its diterpenoid precursor is a remarkably efficient process, primarily orchestrated by just two key enzymes. researchgate.netnih.govresearchgate.net These enzymes, a diterpene cyclase and a P450 monooxygenase, work in concert to construct the complex phomactin scaffold and introduce the necessary oxidative functional groups.

Role of Diterpene Cyclases (PhmA) in Phomactatriene Formation

The first committed step in phomactin biosynthesis is catalyzed by a type I diterpene cyclase named PhmA. researchgate.netnih.govresearchgate.net This enzyme is responsible for the intricate cyclization of the linear precursor, geranylgeranyl diphosphate (GGDP), into the tricyclic hydrocarbon intermediate, phomactatriene. researchgate.netnih.govrsc.orgrsc.org The formation of phomactatriene establishes the core bicyclo[9.3.1]pentadecane skeleton that is the hallmark of the phomactin family. researchgate.netnih.gov The gene responsible for encoding PhmA has been identified within the phomactin biosynthetic gene cluster (phm) from the marine fungus Phoma sp. ATCC 74077. researchgate.netnih.govresearchgate.net

Role of P450 Monooxygenases (PhmC) in Oxidative Modifications

Following the formation of the phomactatriene core by PhmA, a cytochrome P450 monooxygenase, designated as PhmC, comes into play. researchgate.netnih.govresearchgate.net This versatile enzyme is responsible for a series of sequential oxidative modifications to the phomactatriene scaffold. researchgate.netnih.govresearchgate.net These oxidations occur at multiple sites on the molecule, leading to the generation of a diverse range of phomactin compounds, including this compound. researchgate.netnih.govrsc.org The specific sequence and nature of these oxidative reactions catalyzed by PhmC are crucial in determining the final structure of the resulting phomactin. It is through the action of PhmC that the various hydroxyl and epoxide functionalities characteristic of the phomactin family are introduced. researchgate.netnih.gov

Mechanistic Investigations of Biosynthetic Rearrangements

The formation of the unique phomactin carbon skeleton involves a series of complex intramolecular rearrangements. Elucidating the precise mechanisms of these transformations has been a key focus of research, with isotope labeling studies providing critical insights.

Isotope Labeling Studies for Carbon Skeleton Rearrangements

Isotope labeling experiments have been instrumental in deciphering the intricate carbon skeleton rearrangements that occur during the biosynthesis of phomactins. researchgate.netnih.gov By feeding the producing organism with precursors labeled with stable isotopes such as ¹³C, researchers have been able to trace the path of individual carbon atoms from the initial precursor, geranylgeranyl diphosphate (GGDP), to the final phomactin products. researchgate.netresearchgate.net These studies have provided direct evidence for the complex bond formations and migrations that define the unique bicyclo[9.3.1]pentadecane core of the phomactins. researchgate.netresearchgate.net The analysis of the resulting labeled phomactins via techniques like NMR spectroscopy allows for the precise mapping of the carbon-carbon bond connections, revealing the intricate cyclization and rearrangement cascade. researchgate.netresearchgate.net

Analysis of Hydride and Methyl Shifts

Detailed mechanistic studies, particularly through the use of deuterium (B1214612) (²H) labeling, have revealed the occurrence of specific hydride and methyl shifts during the biosynthesis of the phomactin scaffold. researchgate.netresearchgate.net These experiments have shown a 1,2-hydride shift occurring from C14 to C15 and another from C10 to C11 in the formation of the phomactin core. researchgate.netresearchgate.net Furthermore, ¹³C-labeling experiments have provided evidence for a 1,2-methyl shift. researchgate.netresearchgate.net These intramolecular migrations are crucial steps in the complex cyclization cascade initiated by the diterpene cyclase PhmA, guiding the transformation of the initial carbocation intermediates towards the final stable phomactatriene structure. researchgate.netresearchgate.net

This compound as a Biosynthetic Intermediate

The biosynthesis of the phomactin family of diterpenoids, complex natural products isolated from the marine fungus Phoma sp., involves a fascinating enzymatic cascade that leads to a variety of structurally diverse molecules. nih.govresearchgate.net Within this intricate pathway, this compound emerges as a crucial biosynthetic intermediate, positioned at a key juncture that leads to the formation of other members of the phomactin class, most notably Phomactin A. nih.govrsc.org The synthesis of these complex molecules is remarkably efficient, primarily relying on the sequential action of two key enzymes: a type I diterpene cyclase, PhmA, and a versatile cytochrome P450 monooxygenase, PhmC. nih.govnih.govrsc.org

The biosynthetic journey commences with the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), a reaction catalyzed by the diterpene cyclase PhmA. nih.govrsc.org This enzymatic step forges the characteristic bicyclo[9.3.1]pentadecane skeleton of the phomactins, resulting in the formation of the initial hydrocarbon intermediate, phomactatriene. rsc.orgmdpi.com There is also evidence suggesting a shared biogenetic origin with taxol, a plant-derived diterpene, through a common verticillenyl cation intermediate that can be directed towards either taxadiene or phomactatriene. mdpi.com

Following the formation of the core hydrocarbon structure, the cytochrome P450 monooxygenase, PhmC, orchestrates a series of oxidative modifications. nih.govnih.govrsc.org This single enzyme is responsible for the sequential oxidation of multiple sites on the phomactatriene scaffold, a process that gives rise to the structural diversity observed within the phomactin family. nih.govresearchgate.net While the precise sequence of these oxidative events leading to this compound is still a subject of ongoing research, a proposed pathway suggests a series of enzymatic oxidations of phomactatriene. rsc.org

This compound itself is not the final product of this biosynthetic pathway but rather a key intermediate. nih.govrsc.org It is considered a probable biosynthetic precursor to Phomactin A. nih.govrsc.org The proposed transformation from this compound to Phomactin A involves an allylic oxidation reaction. nih.govrsc.org This oxidation is thought to form a transient α-alcohol intermediate, known as Sch 49028. nih.govrsc.org This intermediate then undergoes a spontaneous intramolecular cyclization to form the pyran ring characteristic of Phomactin A. nih.govrsc.org

The following table summarizes the key proposed enzymatic steps in the biosynthesis of this compound and its subsequent conversion:

| Step | Precursor | Enzyme | Product | Reaction Type |

| 1 | Geranylgeranyl Diphosphate (GGPP) | PhmA (diterpene cyclase) | Phomactatriene | Cyclization |

| 2 | Phomactatriene | PhmC (P450 monooxygenase) | Oxidized Intermediates | Sequential Oxidations |

| 3 | Oxidized Intermediate | PhmC (P450 monooxygenase) | This compound | Oxidation |

| 4 | This compound | (Proposed: likely PhmC) | Sch 49028 | Allylic Oxidation |

| 5 | Sch 49028 | (Spontaneous) | Phomactin A | Intramolecular Cyclization |

Total Synthesis and Advanced Synthetic Strategies of Phomactin G

Historical Perspectives and Early Synthetic Approaches to Phomactin G

The phomactin family of natural products has been a subject of significant interest within the synthetic chemistry community for over three decades, owing to their unique molecular architecture and biological activities. nih.gov this compound, a diterpenoid isolated from the marine fungus Phoma sp., is a key intermediate in the biosynthesis of other members of the family, such as Phomactin A. nih.govrsc.orgnih.gov

Early forays into the synthesis of phomactins laid crucial groundwork for subsequent, more refined strategies. A notable early achievement was the first total synthesis of (±)-phomactin G by Pattenden and coworkers. nih.gov This racemic synthesis was significant for its approach of introducing the "strap" portion of the molecule early in the synthetic sequence. nih.gov This strategy led to a relatively concise synthesis and also resulted in the synthesis of (±)-phomactin A through the deoxygenation of a common intermediate. nih.gov

Prior to this, the first completed total synthesis of any phomactin was that of (+)-phomactin D by Yamada and coworkers in 1996. nih.gov This work established a precedent for many future approaches by employing a convergent strategy. This involved the independent synthesis of the functionalized cyclohexyl core and the linear "strap," followed by a late-stage coupling to form the macrocycle. nih.gov However, the synthesis of the cyclohexane (B81311) fragment in Yamada's approach was lengthy, highlighting the significant challenge of constructing this densely functionalized core in an enantioenriched manner. nih.gov These early syntheses underscored the formidable challenges associated with the phomactin scaffold and inspired the development of more efficient and versatile synthetic routes. nih.govresearchgate.net

Convergent and Stereoselective Methodologies for this compound Construction

The development of convergent and stereoselective methodologies has been pivotal in advancing the synthesis of this compound and other members of the phomactin family. A key challenge lies in the stereocontrolled construction of the densely substituted cyclohexyl core and the subsequent macrocyclization to form the characteristic bicyclo[9.3.1]pentadecane skeleton. nih.gov

A significant convergent strategy was reported by Halcomb and co-workers in their asymmetric synthesis of (+)-phomactin A. nih.gov This approach involved the separate preparation of the cyclohexyl core and the linear "strap" portion, which were then coupled together. nih.gov This modular strategy allows for greater flexibility and efficiency in the synthesis.

More recent unified total synthesis strategies have further refined the convergent approach. These strategies often rely on a common intermediate that can be diversified to access various phomactin congeners. nih.govacs.org A key feature of these methodologies is the stereoselective construction of the cyclohexyl core, often from a chiral pool starting material like (+)-carvone. nih.govresearchgate.net The strategic use of stereoselective reactions ensures the correct configuration of the multiple stereocenters within the molecule, a critical aspect for achieving the synthesis of the natural product. The development of these convergent and stereoselective methods has been instrumental in overcoming the complexities of this compound synthesis. nih.gov

Unified Total Synthesis Strategies for the Phomactin Family

A significant advancement in the synthesis of the phomactin family has been the development of unified strategies that allow for the synthesis of multiple congeners from a common intermediate. nih.govacs.org This approach offers considerable advantages in terms of efficiency and versatility, enabling the synthesis of a range of natural products without the need for a complete de novo synthesis for each target. researchgate.net

These unified strategies often hinge on a late-stage diversification of a complex, common intermediate that contains the core bicyclo[9.3.1]pentadecane skeleton and key functional groups amenable to further manipulation. nih.gov This approach has been successfully applied to the total synthesis of several phomactins, including A, K, P, R, and T. nih.govacs.org

C-C Bond Cleavage Approaches Utilizing Pinene Derivatives

A powerful and non-intuitive method for constructing the complex carbocyclic scaffolds of the phomactins involves the strategic cleavage of carbon-carbon (C-C) bonds in readily available starting materials. nih.govacs.orgresearchgate.net Specifically, the selective C-C bond cleavage of hydroxylated pinene derivatives, which can be prepared from the chiral pool terpene (+)-carvone, has emerged as a key strategy. nih.govacs.orgresearchgate.net

This skeletal remodeling approach allows for the efficient and enantiospecific construction of the congested cyclohexyl core of the phomactins. nih.gov The use of transition-metal-mediated C-C bond cleavage, particularly Rh(I)-catalyzed cleavage of cyclobutanols derived from pinene, provides access to uniquely substituted cyclohexenones that are difficult to prepare using traditional methods. nih.govacs.orgresearchgate.net This strategy effectively "rearranges" the carbon skeleton of carvone (B1668592) to match the substitution pattern of the phomactin core. nih.gov This innovative approach has been central to the development of a unified and asymmetric total synthesis of a diverse range of phomactin terpenoids. nih.govacs.org

Carvone Remodeling in Enantiospecific Syntheses

The use of (+)-carvone, a readily available and inexpensive chiral starting material, has been a cornerstone in the enantiospecific synthesis of the phomactins. nih.govresearchgate.net The key insight is the recognition of a structural relationship between carvone and the highly substituted cyclohexyl core of the phomactin family. nih.gov Through a process of skeletal remodeling, the carbon framework of carvone can be rearranged to generate the desired cyclohexene (B86901) core with the correct absolute stereochemistry. nih.gov

This "carvone remodeling" strategy typically involves a series of transformations, including the formation of hydroxylated pinene derivatives and a subsequent C-C bond cleavage reaction. nih.govresearchgate.net This approach allows for the enantiospecific formation of the stereochemically demanding portion of the phomactins in a limited number of steps. nih.gov The ability to leverage the inherent chirality of carvone provides an elegant and efficient solution to the challenge of controlling stereochemistry during the synthesis. nih.govresearchgate.net This strategy has been instrumental in the successful total syntheses of several phomactin congeners in their enantioenriched forms. nih.gov

Key Macrocyclization and Annulation Reactions in this compound Synthesis

The construction of the macrocyclic ring is a pivotal step in the synthesis of this compound. Various macrocyclization and annulation reactions have been employed to forge the characteristic bicyclo[9.3.1]pentadecane core of the phomactin family. nih.govresearchgate.net

One of the early and effective methods for macrocyclization in the context of phomactin synthesis is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netmsu.edu Other notable macrocyclization strategies include intramolecular Suzuki couplings and ring-closing metathesis. nih.govresearchgate.net Annulation reactions, which involve the formation of a new ring onto a pre-existing one, have also been explored. For instance, an intramolecular cyclohexadienone annulation of a chromium carbene complex has been utilized in the synthesis of phomactin B2, demonstrating an alternative approach to constructing the bicyclic system. msu.edu

Cr(II)/Ni(II) Mediated Macrocyclizations

A particularly successful and widely used method for constructing the macrocyclic core of the phomactins is the chromium(II)/nickel(II)-mediated intramolecular coupling, also known as the Nozaki-Hiyama-Kishi (NHK) reaction. rsc.orgnih.govresearchgate.net This reaction facilitates the formation of the 12-membered ring by coupling an aldehyde with a vinyl iodide tethered to the same molecule. rsc.orgnih.gov

In the total synthesis of (±)-phomactin G, this Cr(II)/Ni(II) mediated macrocyclization was a key step. rsc.orgnih.gov The reaction proceeds from an acyclic precursor containing both the aldehyde and vinyl iodide functionalities, which upon treatment with CrCl2 and a catalytic amount of NiCl2, undergoes cyclization to form the desired bicyclo[9.3.1]pentadecane ring system. rsc.orgresearchgate.netresearchgate.net The efficiency and stereoselectivity of this macrocyclization have made it a valuable tool in the synthesis of this compound and other members of the phomactin family. msu.edu

Intramolecular Cyclohexadienone Annulations

A significant strategy developed for the synthesis of the phomactin core structure involves the intramolecular cyclohexadienone annulation of a Fischer carbene complex. This approach is notable for its potential to construct the complex bicyclo[9.3.1]pentadecane ring system, characteristic of the phomactins, in a single, convergent step. msu.edu Research in this area has explored the feasibility of simultaneously forming both the six-membered ring and the twelve-membered macrocycle. nih.gov

The Wulff group pioneered this methodology, initially through model studies and later applying it to the total synthesis of (±)-phomactin B2. msu.eduresearchgate.net The core concept involves the thermolysis of a chromium carbene complex that is tethered to an alkyne. This process is designed to initiate the loss of a carbon monoxide ligand, followed by an intramolecular reaction between the carbene and the alkyne to generate the fused cyclohexadienone macrocycle. msu.edu

Model studies were crucial in establishing the viability of this strategy. It was determined that the reaction's success is dependent on the length of the tether connecting the carbene complex and the alkyne, with tethers of eight or more carbons providing moderate to good yields. msu.edu Given that phomactins possess a nine-carbon macrocyclic bridge, these model studies were highly encouraging. msu.edu The stereochemistry of the carbene complex was also found to be important, with E-isomers demonstrating greater efficiency in the cyclization compared to their Z-counterparts. msu.edu

In the context of a total synthesis, the strategy began with the preparation of the requisite carbene complex from geraniol. msu.edu The key intramolecular cyclohexadienone annulation step successfully produced the bicyclo[9.3.1]pentadecane core of phomactin B2 in 60% yield, as a 4:1 mixture of diastereomers. The major diastereomer was then advanced through a series of transformations, including a Peterson olefination, to complete the synthesis of the natural product. researchgate.net

| Carbene Complex Precursor | Reaction Conditions | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Acyclic tethered carbene complex (8 methylenes) | Thermolysis (100 °C, 24 h) | Bicyclic cyclohexadienone | Moderate to Good | Established the required tether length for successful intramolecular cyclization. | msu.edunih.gov |

| Chiral propargyl ether complex (intermolecular) | Thermolysis | Cyclohexadienone with 1,4-asymmetric induction | Significant | Demonstrated the potential for asymmetric induction in the annulation process. | msu.edu |

| Phomactin B2 precursor complex 3 | Thermolysis | Bicyclo[9.3.1]pentadecane core 2 | 60% | Successful application of the strategy to form the phomactin core in a single step. | msu.edu |

Lewis Acid Triggered Cyclizations

Lewis acid-triggered cyclizations represent another powerful strategy for assembling the core structure of phomactins. This approach often utilizes cascade reactions, where a single activation event initiates a series of bond-forming transformations to rapidly build molecular complexity.

One prominent example involves the Lewis acid-promoted cascade cyclization of macrocyclic alkynones. acs.org In this methodology, a β-iodoallenolate intermediate is generated through the conjugate addition of an iodide to an alkynone. This intermediate then undergoes an intramolecular aldol (B89426) reaction with a tethered aldehyde to form a cyclohexenyl alcohol. acs.orgresearchgate.net The choice of Lewis acid was found to be critical to the outcome of the reaction. While BF₃·OEt₂ promoted the cyclization reversibly, the milder Lewis acid magnesium iodide (MgI₂) was found to induce an irreversible ring closure, proving effective for the synthesis of advanced phomactin intermediates. acs.orgresearchgate.net

A highly innovative application of this concept was demonstrated in an enantioselective strategy toward the phomactin framework. nih.govacs.org This approach centered on the Lewis acid-triggered cyclization of a β-iodoallenolate embedded within a 12-membered macrocycle. Initial attempts with common Lewis acids like BF₃·OEt₂ and TiCl₄ resulted in degradation. nih.gov However, the use of MgI₂ successfully promoted the smooth cyclization of the β-iodoallenolate to furnish a highly functionalized bicyclo[9.3.1]pentadecane as a single diastereomer in 60% yield. nih.gov This key intermediate contains the AD ring system of the phomactin family and a versatile vinyl iodide handle for further elaboration. nih.govacs.org Subsequent steps, including an oxy-Michael ring closure, were used to construct the oxadecalin core (ABD ring system) of phomactin A. nih.govacs.org

Other studies have explored dual-mode Lewis acids, such as In(OTf)₃, to promote a Prins/Conia-ene cascade cyclization. This one-pot reaction between a β-keto ester and a hex-5-ynal constructs the cis-1-oxadecalin core found in phomactin A as a single diastereomer. pkusz.edu.cn

| Lewis Acid | Substrate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | Macrocyclic alkynone | β-Iodoallenolate cyclization | Reversible cyclization; complex mixtures or degradation in sensitive systems. | acs.orgnih.gov |

| MgI₂ | Macrocyclic alkynone | β-Iodoallenolate cyclization | Irreversible cyclization; smooth formation of cyclohexenyl alcohol in high diastereoselectivity. | acs.orgnih.gov |

| In(OTf)₃ | β-keto ester and hex-5-ynal | Prins/Conia-ene cascade | Formation of cis-1-oxadecalin core as a single diastereomer. | pkusz.edu.cn |

| TiCl₄ | Macrocyclic β-iodoallenolate | β-Iodoallenolate cyclization | Reaction failed, resulting in degradation. | nih.gov |

Biomimetic Synthesis Approaches Related to this compound

Biomimetic synthesis strategies for the phomactins are inspired by their proposed biosynthetic pathway. The phomactin family of diterpenoids is believed to originate from the cyclization of geranylgeranyl diphosphate (B83284) (GGDP). nih.gov This process is thought to proceed through verticillene-derived carbocations, which serve as pivotal intermediates that rearrange to form the characteristic bicyclo[9.3.1]pentadecane core of the phomactins. rsc.org Synthetic approaches that aim to mimic these complex carbocation-driven cascades are considered biomimetic.

This compound is itself considered a central intermediate in the biosynthesis of other members of the family, particularly Phomactin A. nih.govrsc.org It is hypothesized that this compound is converted to Phomactin A via an initial allylic oxidation, followed by a spontaneous pyran ring formation. nih.govrsc.org

Other biomimetic strategies have focused on different aspects of the proposed pathway. For example, intramolecular Diels-Alder reactions have been explored as a method to construct the polycyclic ring system, mirroring the concerted, ring-forming nature of terpene biosynthesis. researchgate.net Another approach involved a tandem Claisen/Diels-Alder/Claisen rearrangement cascade to construct complex scaffolds, showcasing how pericyclic reactions can be harnessed in a biomimetic fashion to achieve significant molecular complexity from simpler precursors. researchgate.net These strategies underscore the influence of biosynthetic hypotheses in guiding the design of efficient and elegant total syntheses of complex natural products like this compound.

Biological Activities and Molecular Mechanisms of Phomactin G

Platelet Activating Factor Receptor (PAFR) Antagonism by Phomactin G

This compound, along with other members of the phomactin family, functions as a Platelet-Activating Factor (PAF) antagonist. rsc.orgarkat-usa.orgresearchgate.net PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. researchgate.netnih.gov By blocking the PAF receptor, phomactins can inhibit these processes. researchgate.netencyclopedia.pub

Inhibition of PAF-Induced Cellular Responses

Phomactins, as PAF antagonists, have been shown to inhibit PAF-induced platelet aggregation. researchgate.netresearchgate.net While Phomactin D is the most potent among the congeners, other phomactins, including this compound, also exhibit this inhibitory effect, albeit at higher concentrations. mdpi.comresearchgate.net The antagonism of PAF receptor binding by phomactins prevents the downstream signaling that leads to platelet activation and aggregation. researchgate.netresearchgate.net

Specificity and Potency of PAFR Binding Antagonism

The phomactin family of compounds are specific antagonists for the Platelet-Activating Factor (PAF) receptor. researchgate.netpkusz.edu.cn Research has shown that variations in the structural and stereochemical features among different phomactins have a modest impact on their ability to inhibit the binding of PAF to its receptors on human platelets. nih.gov A study on a range of natural and synthetic phomactin analogues demonstrated PAF antagonism with pIC₅₀ values in the range of 5.6-6.2. nih.gov Phomactin D stands out as the most potent PAF antagonist in the Phoma sp., and this compound shares a notable structural similarity with it. rsc.orgmdpi.com

Investigations into Anticancer Activities

Recent research has highlighted the potential of phomactins, including this compound, in the field of oncology. researchgate.netresearchgate.netsci-hub.se These investigations have primarily focused on their ability to modulate tumor cell behavior following conventional cancer treatments.

Modulation of Tumor Cell Repopulation Post-Radiation Therapy (in vitro)

A significant challenge in radiotherapy is the accelerated regrowth of surviving tumor cells. researchgate.net Studies have demonstrated that several phomactins can suppress the rate of repopulation of tumor cells after exposure to gamma radiation in vitro. researchgate.netnih.govresearchgate.net This effect is particularly noted in human melanoma cell lines (B16F10 and SKmel137) and TC-1 cells. researchgate.netsci-hub.se The underlying mechanism involves the generation of PAF receptor agonists by ionizing radiation, which can subvert host immunity and promote tumor growth. researchgate.net By acting as PAFR antagonists, phomactins can counteract this effect. researchgate.netnih.gov

Molecular Pathways and Cellular Targets in Cancer Models (in vitro)

The anticancer activity of phomactins is linked to their antagonism of the PAF receptor. researchgate.net PAF itself can act as a growth regulator with diverse functions, including the induction of immediate early oncogene expression and mitogenic responses in certain cell types. nih.gov However, it can also inhibit growth and suppress oncogenic transformation under different conditions. nih.gov In cancer models, the activation of PAFR by ligands generated during treatments like chemotherapy can induce anti-apoptotic factors, protecting tumor cells. researchgate.net Therefore, PAFR antagonists like this compound are proposed as a promising strategy to be used in combination with chemotherapy to enhance cancer treatment efficacy. researchgate.net

Other Reported Biological Activities of Phomactins (General Relevance to G)

The broader family of phomactins has been associated with a range of other biological activities. As secondary metabolites from marine-derived fungi, they are part of a group of compounds known for diverse pharmacological properties including antiviral, antibacterial, anti-inflammatory, and antimalarial activities. researchgate.net While specific studies on this compound for these activities are limited, the general bioactivity of the phomactin class suggests potential for broader therapeutic applications. researchgate.netacs.org

Structure Activity Relationship Sar Studies of Phomactin G and Its Derivatives

Essential Structural Motifs for PAFR Antagonist Activity

The core structural framework of the phomactins, a bicyclo[9.3.1]pentadecane ring system, is a foundational element for their PAFR antagonist activity. nih.govresearchgate.net This complex skeleton positions various functional groups in a specific three-dimensional orientation, which is crucial for effective binding to the receptor.

Key structural components that are considered essential for the PAFR antagonist activity of phomactins include:

The Lipophilic Side Chain at C-7 and C-8: The lipophilicity in this region of the molecule is a critical determinant for antagonist activity. nih.govacs.org Modifications in this area that alter the hydrophobic character can significantly impact the compound's ability to interact with the receptor.

The Oxygenated Functions: The presence and nature of oxygen-containing functional groups are vital. Specifically, substitutions at C-20 and the configuration at C-2 play a significant role in the inhibitory potency. nih.govcapes.gov.br

Impact of Functional Group Modifications on Biological Potency

Systematic modifications of the functional groups on the phomactin scaffold have provided valuable insights into their contribution to biological potency.

Substitution at C-20: Introducing acetoxy, (methoxycarbonyl)oxy, and 3-isoxazolyloxy groups at the C-20 position has been shown to enhance the inhibitory activity against the PAF receptor. nih.govacs.org This suggests that the size, shape, and electronic properties of the substituent at this position are important for optimal interaction with the receptor binding pocket.

The C-2 Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at the C-2 position are crucial. A 2-β-OH configuration is required for enhanced inhibitory activity, indicating a specific hydrogen bonding interaction within the receptor. nih.govcapes.gov.br

The C-7/C-8 Region: The lipophilicity of the side chain attached at C-7 and C-8 is a key factor. nih.govacs.org Alterations to this lipophilic character can modulate the potency of the phomactin derivatives.

The following table summarizes the effects of various functional group modifications on the PAFR antagonist activity of phomactin derivatives:

| Modification Location | Functional Group Change | Impact on PAFR Antagonist Activity | Reference(s) |

| C-20 | Introduction of acetoxy, (methoxycarbonyl)oxy, or 3-isoxazolyloxy | Enhancement of inhibitory activity | nih.govacs.org |

| C-2 | Configuration of the hydroxyl group | 2-β-OH configuration is required for enhanced activity | nih.govcapes.gov.br |

| C-7/C-8 | Alteration of the side chain | Lipophilicity in this region is critical for activity | nih.govacs.org |

Stereochemical Requirements for Phomactin G Activity

The stereochemistry of this compound and its analogs is a critical factor governing their biological activity. While comprehensive studies focusing solely on this compound are limited, research on the broader phomactin class highlights the importance of specific stereocenters.

For instance, the configuration at the C-2 position, specifically the 2-β-OH group, has been identified as a requirement for enhanced inhibitory activity in phomactin derivatives. nih.govcapes.gov.br This underscores the importance of a specific stereochemical orientation for productive interactions with the PAF receptor. The absolute configuration of various phomactins has been determined through methods like X-ray diffraction analysis, which is crucial for understanding these stereochemical requirements. researchgate.netresearchgate.net

Comparative SAR Analysis Across Phomactin Congeners

Comparative analysis of the structure-activity relationships across different phomactin congeners reveals important trends in their PAFR antagonist activity. While a range of natural and synthetic phomactins exhibit PAF antagonism with pIC50 values in a relatively narrow range of 5.6-6.2, certain structural variations lead to notable differences in potency. nih.gov

Among the naturally occurring phomactins, Phomactin D is recognized as the most potent PAF-antagonist metabolite from Phoma sp. rsc.orgmdpi.com It demonstrates significantly stronger activity compared to other congeners, inhibiting PAF-induced platelet aggregation with an IC50 of 0.8 µM and binding to PAF receptors with an IC50 of 0.12 µM. researchgate.nethebmu.edu.cn

This compound shares a structural homology with Phomactin D. rsc.org It is considered a central intermediate in the biosynthesis of Phomactin A. rsc.org The structural similarities and differences between these congeners provide a valuable platform for understanding the SAR.

The following table presents a comparative overview of the PAFR antagonist activity of selected phomactin congeners:

| Phomactin Congener | Key Structural Features | Relative PAFR Antagonist Activity | Reference(s) |

| Phomactin A | Contains a pyran ring. | PAF antagonist. | rsc.orghebmu.edu.cn |

| Phomactin D | Lacks the pyran ring found in Phomactin A. | Most potent among the naturally occurring phomactins. | rsc.orgmdpi.comresearchgate.nethebmu.edu.cn |

| This compound | Structurally homologous to Phomactin D; a biosynthetic precursor to Phomactin A. | PAF antagonist. | rsc.org |

| Other Phomactins (B, C, E, F, etc.) | Varying functional groups and oxidation patterns. | Exhibit a range of PAF antagonist activities, generally less potent than Phomactin D. | nih.govmdpi.comhebmu.edu.cn |

These comparative studies highlight that while the core phomactin skeleton is essential, specific substitutions and stereochemical configurations, as exemplified by the structure of Phomactin D, are crucial for maximizing PAFR antagonist potency.

Future Research Directions and Translational Perspectives for Phomactin G

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of the phomactin family, including Phomactin G, originates from geranylgeranyl pyrophosphate (GGPP). researchgate.netscribd.com While significant strides have been made in identifying the initial steps, a complete picture of the biosynthetic pathway remains to be fully elucidated. The gene cluster responsible for phomactin biosynthesis, designated as phm, has been identified in the marine fungus Phoma sp. ATCC 74077. researchgate.netnih.gov This cluster encodes for two key enzymes: a type I diterpene cyclase (PhmA) and a P450 monooxygenase (PhmC). researchgate.netnih.gov

PhmA catalyzes the initial macrocyclization of GGPP to form the foundational bicyclo[9.3.1]pentadecane skeleton, phomactatriene. researchgate.netnih.govresearchgate.net Subsequently, PhmC is responsible for a series of oxidative modifications that lead to the diverse array of phomactin structures. researchgate.netnih.govresearchgate.net Isotope labeling experiments have provided insights into the rearrangement mechanisms of the diterpene scaffold during this process. researchgate.net

However, the precise sequence of oxidative events and the specific intermediates leading to this compound are still under investigation. This compound is considered a central intermediate in the biosynthesis of other phomactins, such as Phomactin A. rsc.orgnih.gov It is proposed that this compound is converted to Phomactin A through an initial allylic oxidation to a transient α-alcohol intermediate, known as Sch 49028, followed by a spontaneous pyran ring formation. rsc.orgnih.govresearchgate.net

Future research will likely focus on:

Characterizing additional enzymes: Identifying and characterizing any further enzymes involved in the later, more specific steps of this compound biosynthesis.

Isolating and identifying intermediates: Trapping and structurally elucidating the transient intermediates between phomactatriene and this compound.

Reconstituting the pathway: Expressing the entire biosynthetic pathway in a heterologous host to confirm the function of each enzyme and the sequence of reactions.

Development of Novel Synthetic Routes for Analogue Generation

The complex and unique structure of this compound has made it a compelling target for total synthesis. Several successful total syntheses have been reported, which have not only confirmed its structure but also provided platforms for the generation of novel analogues. rsc.orgnih.govmdpi.com These synthetic efforts are crucial for exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic properties. mdpi.com

One notable strategy involved a Cr(II)/Ni(II) mediated macrocyclization of an aldehyde vinyl iodide to construct the core ring system. rsc.orgnih.gov Another innovative approach utilized the C-C bond cleavage of hydroxylated pinene derivatives, derived from carvone (B1668592), to assemble the phomactin skeleton. escholarship.orgnih.gov This latter strategy has proven to be versatile, enabling the synthesis of several phomactin congeners. escholarship.orgnih.gov

Future directions in the synthesis of this compound and its analogues include:

Creating diverse analogue libraries: Utilizing the established synthetic routes to systematically modify different parts of the this compound scaffold to probe the key structural features required for its biological activity.

Bio-inspired synthesis: Drawing inspiration from the biosynthetic pathway to devise novel and efficient synthetic strategies. researchgate.net

Advanced Mechanistic Studies of Biological Actions

This compound and other members of the phomactin family are recognized as antagonists of the platelet-activating factor (PAF) receptor. researchgate.netnih.govmdpi.com PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting the binding of PAF to its receptor, phomactins can modulate these processes. mdpi.com Phomactin D has been identified as a particularly potent PAF antagonist. mdpi.com

While the primary mechanism of action is understood to be PAF receptor antagonism, more advanced studies are needed to fully elucidate the molecular details of this interaction and to explore other potential biological targets. Recent studies have also highlighted the potential of phomactins in suppressing the repopulation of tumor cells after gamma radiation therapy, suggesting additional mechanisms of action relevant to cancer treatment. researchgate.netresearchgate.netnih.gov

Future research in this area should focus on:

Structural biology of the phomactin-receptor interaction: Obtaining a high-resolution crystal or cryo-EM structure of this compound bound to the PAF receptor to understand the precise binding mode and the key molecular interactions.

Investigating downstream signaling pathways: Determining how this compound binding to the PAF receptor modulates intracellular signaling cascades.

Identifying off-target effects: Using proteomic and genomic approaches to identify other potential protein targets of this compound, which could reveal novel therapeutic applications or potential side effects.

Exploration of Synergistic Activities with Other Therapeutic Agents

The potential of this compound to enhance the efficacy of other therapeutic agents is a promising area of investigation. For instance, some phomactins have demonstrated beneficial effects in suppressing the repopulation of tumor cells following gamma radiation, suggesting a synergistic relationship with radiotherapy. researchgate.netresearchgate.netnih.gov Additionally, there is growing interest in the synergistic effects of natural products with conventional drugs. For example, certain diterpenes have shown synergistic effects with the antifungal agent fluconazole (B54011) against resistant strains of Candida albicans. researchgate.net

Future research should systematically explore the synergistic potential of this compound in various therapeutic contexts:

Combination cancer therapies: Investigating the efficacy of this compound in combination with standard chemotherapeutic agents or targeted therapies to overcome drug resistance or enhance tumor cell killing.

Anti-inflammatory combinations: Exploring the use of this compound with other anti-inflammatory drugs to achieve a more potent and broader-spectrum anti-inflammatory effect.

Antimicrobial synergy: Testing this compound in combination with existing antibiotics or antifungals to combat drug-resistant microbial infections.

Application of Synthetic Biology for Enhanced Production

The natural production of this compound by Phoma sp. is often low, which presents a significant bottleneck for further research and development. hebmu.edu.cn Synthetic biology offers a powerful set of tools to overcome this limitation by engineering microbial hosts for enhanced production. The identification of the phm gene cluster is a critical first step in this direction. researchgate.netnih.gov

By transferring the biosynthetic genes for this compound into a more genetically tractable and faster-growing host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, it may be possible to significantly increase production yields. researchgate.netnih.gov This approach has been successfully applied to other complex natural products, such as the anticancer drug Taxol, which shares a common biosynthetic precursor with the phomactins. researchgate.net

Key future research activities in this area include:

Heterologous expression of the biosynthetic pathway: Successfully expressing the PhmA and PhmC enzymes, along with any other necessary enzymes, in a suitable microbial host.

Metabolic engineering of the host strain: Optimizing the precursor supply (GGPP) and redirecting metabolic flux towards this compound production in the engineered host.

Fermentation process optimization: Developing and optimizing fermentation conditions to maximize the yield and productivity of this compound from the engineered microbial cell factories.

Computational and Chemoinformatic Approaches in this compound Research

Computational and chemoinformatic tools are becoming increasingly integral to natural product research, from drug discovery to mechanistic studies. pharmacognosy.usgcopk.ac.in In the context of this compound, these approaches can be applied in several ways.

Quantum chemical calculations have already been used to investigate the biosynthetic interrelationships between the phomactins and taxanes. researchgate.net Chemoinformatic analysis of natural product libraries can help to identify compounds with unique structural features and predict their biological activities. researchgate.net

Future applications of computational and chemoinformatic approaches in this compound research include:

Virtual screening for novel analogues: Using the structure of the PAF receptor to computationally screen virtual libraries of this compound analogues to identify those with potentially higher binding affinity and selectivity.

Predicting ADME/T properties: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) of this compound and its analogues to guide the selection of the most promising candidates for further development.

De-replication and identification: Using computational tools to rapidly identify known compounds in complex natural product extracts, allowing researchers to focus on the discovery of novel molecules. pharmacognosy.us

Mechanism elucidation: Using molecular dynamics simulations to study the dynamic interactions between this compound and its biological targets, providing deeper insights into its mechanism of action.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phomactin A |

| Phomactin D |

| Geranylgeranyl pyrophosphate (GGPP) |

| Phomactatriene |

| Sch 49028 |

| Taxol |

Q & A

Q. What are the primary methods for isolating Phomactin G from natural sources, and how do extraction solvents influence yield?

this compound is typically isolated from fungal cultures (e.g., Phoma species) via solvent extraction followed by chromatographic purification. Ethyl acetate or methanol are common extraction solvents due to their polarity, which balances solubility of terpenoid-like compounds. Column chromatography (silica gel or Sephadex LH-20) and HPLC are used for purification. Yield optimization requires screening solvent ratios (e.g., hexane:ethyl acetate gradients) and monitoring fractions with TLC/UV detection .

Q. Which spectroscopic techniques are critical for confirming this compound’s macrocyclic structure?

Structural elucidation relies on:

- NMR (¹H, ¹³C, COSY, HMBC) to map carbon骨架 and stereochemistry.

- HRMS for molecular formula validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration. Contaminants from co-eluting metabolites must be ruled out via HPLC-UV/ELSD purity checks (>95%) .

Q. How should researchers design bioassays to evaluate this compound’s antiplatelet activity?

Standard protocols involve:

- Platelet-rich plasma (PRP) assays to measure inhibition of platelet aggregation induced by platelet-activating factor (PAF).

- Dose-response curves (IC₅₀ determination) with positive controls (e.g., ginkgolide B).

- Validation via competitive binding assays using radiolabeled PAF .

Advanced Research Questions

Q. What synthetic strategies address low yields in this compound’s macrocyclic ring formation?

Key challenges include stereochemical control and ring strain. Successful approaches involve:

- β-Iodoallenolate cyclization with MgI₂ as a mild Lewis acid (60% yield, single stereoisomer).

- Oxa-Michael addition to construct the 12-membered ring.

- Screening alternative catalysts (e.g., TiCl₄ vs. MgI₂) to avoid degradation by harsh conditions .

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

Discrepancies may arise from:

Q. What computational tools are recommended for studying this compound’s binding mechanism to PAF receptors?

Use:

- Molecular docking (AutoDock Vina) to model ligand-receptor interactions.

- MD simulations (GROMACS) to assess binding stability.

- QSAR to correlate structural features (e.g., macrocycle substituents) with activity .

Methodological Frameworks

Table 1: Comparison of Catalysts for β-Iodoallenolate Cyclization

| Catalyst | Yield (%) | Stereoselectivity | Key Advantage |

|---|---|---|---|

| MgI₂ | 60 | High | Mild conditions, no degradation |

| BF₃·OEt₂ | <10 | Low | Harsh, complex byproducts |

| TiCl₄ | 0 | N/A | Degrades intermediates |

| Adapted from synthesis data in . |

Table 2: Bioassay Parameters for Antiplatelet Activity Screening

| Parameter | Optimal Range | Notes |

|---|---|---|

| PRP concentration | 2–4 × 10⁵ platelets/µL | Avoid heparin contamination |

| PAF concentration | 10–100 nM | EC₈₀ determined via pilot assays |

| Incubation time | 5–10 min | Pre-warm reagents to 37°C |

| Based on pharmacological studies in . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.